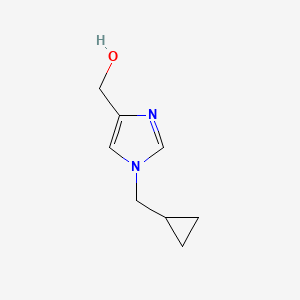

8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

説明

“8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one” is a chemical compound with the formula C10H9FN2O2 . It is used in research and has a molecular weight of 208.19 .

Synthesis Analysis

The synthesis of this compound involves a reaction with (tributylstannyl)methanol and 7-bromo-8-fluoro-3-methyl-1H-quinoxalin-2-one in the presence of XPhos Pd G2 in 1,4-dioxane . The reaction is stirred at 80°C for 7 hours. After full conversion, as indicated by LCMS, the solvent is removed under reduced pressure. The residue is then purified on a silica gel column .

Chemical Reactions Analysis

The compound can undergo various transformations. For instance, it can be used as a starting compound for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines through a fluorine–amine exchange . Additionally, reduction and alkylation reactions of this compound can lead to novel 1,2,3,4-tetrahydroisoquinoline derivatives .

Physical And Chemical Properties Analysis

The compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

科学的研究の応用

PET Neuroimaging for Alzheimer's Disease

Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline, [(18)F]CABS13, has been developed as a positron emission tomography (PET) radiopharmaceutical to explore the "metal hypothesis of Alzheimer's disease." The compound shows higher uptake and retention in the central nervous system of Alzheimer's disease mouse models compared to wild-type controls, indicating its potential for imaging metal-related pathologies in Alzheimer's disease, although challenges remain in nonhuman primates due to rapid formation of hydrophilic radiometabolites (Liang et al., 2015).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, including those similar to 8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, are known for their efficiency as fluorophores. They are extensively utilized in biochemistry and medicine for studying various biological systems. Such derivatives are also explored for their potential as antioxidants and radioprotectors, highlighting the ongoing search for compounds with enhanced sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Excited-State Processes and Solvation Effects

The study of 8-hydroxyquinoline derivatives reveals insights into the excited-state processes, including photoinduced tautomerization and solvation effects. These processes are crucial for understanding the photophysical behavior of such compounds in different environments, which has implications for their applications in fluorescence-based sensing and imaging technologies (Bardez et al., 1997).

Synthesis and Characterization of Hydroxyquinolines

Research on the synthesis, spectroscopy, and computational studies of selected hydroxyquinolines and their analogs elaborates on the preparation and characterization of these compounds. The work provides valuable information on their structural and electronic properties, contributing to a deeper understanding of their potential applications in various scientific fields (Nycz et al., 2014).

Fluorescence Sensing of Metal Ions

Hydroxyquinolines with extended fluorophores have been designed for turn-on and ratiometric sensing of cations, demonstrating the adaptability of quinoline derivatives in creating sensitive and selective sensors for metal ions. Such advancements in fluorescent sensor technology are vital for analytical and environmental applications, showcasing the versatility of quinoline derivatives in scientific research (Palacios et al., 2007).

特性

IUPAC Name |

8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMCPHKEYRMOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

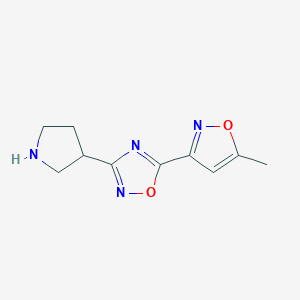

![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)

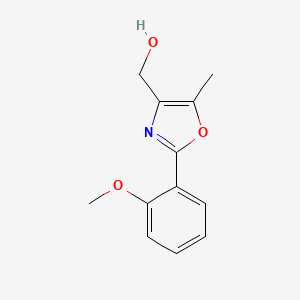

![4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478545.png)

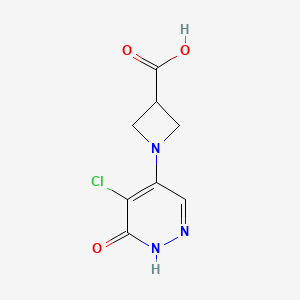

![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)

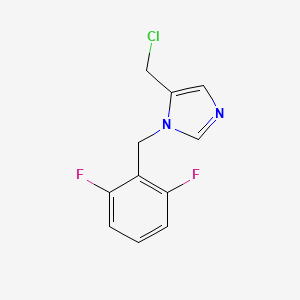

![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1478559.png)